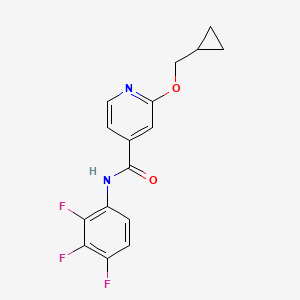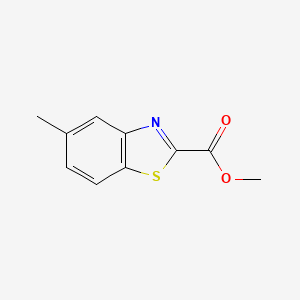
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic compound characterized by the presence of multiple functional groups This compound combines a pyridazine ring, a pyrrolidine ring, and an imidazolidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can be synthesized through a multi-step reaction sequence. The synthesis typically begins with the preparation of the pyridazine and pyrrolidine intermediates, which are subsequently linked together using an appropriate coupling reagent. The final imidazolidinone structure is then formed through cyclization reactions.
Industrial Production Methods:
For industrial production, optimization of each step is crucial to ensure high yields and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of robust purification protocols. Ensuring the scalability of the synthesis while maintaining environmental and economic sustainability is a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to modify the imidazolidinone or pyridazine rings.
Substitution: : Substitution reactions can occur on the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitrating agents, and other electrophiles under varying conditions.
Major Products:
Depending on the reaction conditions and reagents used, a range of major products can be obtained. These include derivatives with altered electronic properties, which could potentially enhance the compound's activity or stability.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one serves as a versatile building block for the synthesis of more complex molecules. It can be used to study the effects of structural modifications on chemical reactivity and stability.
Biology:
In biological research, this compound may be explored for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development studies.
Medicine:
This compound holds promise in medicinal chemistry due to its potential biological activities. Research may focus on its role as an enzyme inhibitor, receptor modulator, or other therapeutic agent.
Industry:
In industrial applications, the compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound's structure allows for the formation of specific binding interactions, potentially leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one stands out due to its unique combination of functional groups and structural motifs. This uniqueness allows for a broader range of chemical reactions and potential applications. Similar compounds might include:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(m-tolyl)imidazolidin-2-one
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-3-6-17(7-4-15)26-12-11-25(21(26)28)14-20(27)24-10-9-18(13-24)29-19-8-5-16(2)22-23-19/h3-8,18H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLCVZWASPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NN=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)

![1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2539925.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539929.png)

![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)



